

Application Notes and Protocols for Measuring Urinary Glucose Excretion with T-1095

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For Researchers, Scientists, and Drug Development Professionals

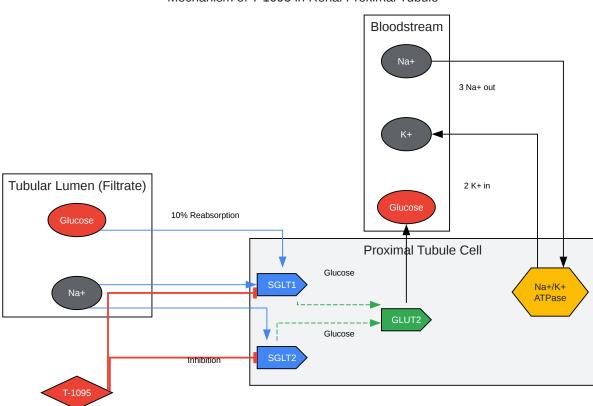
Introduction

T-1095 is a synthetic, orally active prodrug derived from phlorizin that is metabolized in the liver to its active form, **T-1095**A.[1][2] It functions as a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the kidneys and intestines.[2][3][4] SGLT2, located in the S1/S2 segments of the proximal tubule, accounts for approximately 90% of renal glucose reabsorption, while SGLT1, in the S3 segment, reabsorbs the remaining 10%.[4][5] By inhibiting these transporters, **T-1095** blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE).[1][6][7] This mechanism makes **T-1095** a valuable tool for studying glucose homeostasis and a potential therapeutic agent for diabetes mellitus.[1][8] These application notes provide a detailed protocol for evaluating the pharmacodynamic effect of **T-1095** by measuring UGE in a preclinical rodent model of diabetes.

Mechanism of Action: SGLT Inhibition

T-1095 exerts its effects by competitively inhibiting SGLT1 and SGLT2 at the apical membrane of the proximal tubule epithelial cells in the kidney.[9] This inhibition prevents the influx of sodium and glucose from the tubular lumen into the cells, thereby reducing the amount of glucose returned to the circulation.[9] The excess glucose is then excreted in the urine.[1] **T-1095** has shown selectivity for SGLT2 over SGLT1, with reported IC50 values of 2.3 μM and 22.8 μM for human SGLT2 and SGLT1, respectively.[3][10]





Mechanism of T-1095 in Renal Proximal Tubule

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Mechanism of **T-1095** in the renal proximal tubule.

Experimental Protocol: UGE in Diabetic Rats

Inhibition

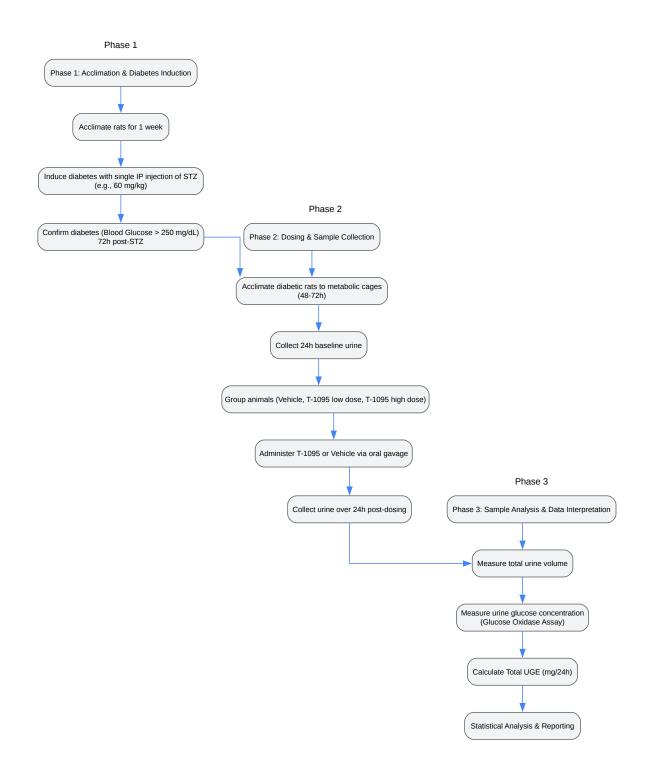
This protocol describes the measurement of urinary glucose excretion in streptozotocin (STZ)-induced diabetic rats following oral administration of **T-1095**.

3.1. Materials and Reagents



- Compound: **T-1095** (MedChemExpress or equivalent)
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- Animals: Male Sprague-Dawley or Wistar rats (200-250g)
- Diabetes Induction: Streptozotocin (STZ), Citrate buffer (0.1 M, pH 4.5)
- Equipment:
 - Metabolic cages for 24-hour urine collection
 - Oral gavage needles
 - Blood glucose meter and test strips
 - Urine collection tubes (with sodium azide as a preservative if needed)
 - Spectrophotometer or automated clinical chemistry analyzer
 - Vortex mixer, centrifuge, pipettes
- Assay Kits: Commercial glucose oxidase or hexokinase assay kit for urine
- 3.2. Experimental Workflow





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Workflow for measuring **T-1095**-induced urinary glucose excretion.



3.3. Detailed Procedure

Step 1: Diabetes Induction

- Acclimate male rats for at least one week.
- Fast animals for 4-6 hours before STZ injection.[11]
- Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
- Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).
- Return animals to their cages with free access to food and water. Provide a 10% sucrose water solution for the first 24 hours to prevent hypoglycemic shock.
- After 72 hours, measure tail-vein blood glucose. Animals with non-fasting glucose levels
 >250 mg/dL are considered diabetic and can be used for the study.[12]

Step 2: Acclimation and Baseline Urine Collection

- Transfer the confirmed diabetic rats to individual metabolic cages.
- Allow a 48-72 hour acclimation period for the animals to adjust to the new environment.
- Following acclimation, perform a 24-hour baseline urine collection. Record the total volume and store an aliquot at -80°C for glucose analysis.

Step 3: **T-1095** Administration

- Group the animals (n=6-8 per group) into Vehicle control and T-1095 treatment groups (e.g., Low Dose: 10 mg/kg; High Dose: 30 mg/kg).
- Prepare a suspension of T-1095 in 0.5% methylcellulose. The compound can be dissolved in DMSO first (e.g., to 60 mg/mL) and then diluted in the vehicle.[3]
- Administer the assigned treatment (Vehicle or T-1095) via oral gavage.

Step 4: Post-Dosing Urine Collection



- Immediately after dosing, begin a 24-hour urine collection using the metabolic cages.[13]
- Ensure animals have free access to food and water throughout the collection period.
- At the end of the 24-hour period, record the total urine volume for each animal.
- Centrifuge the urine samples to remove particulates and transfer the supernatant to a clean tube. Store aliquots at -80°C until analysis.[13]

Step 5: Urine Glucose Measurement

- Thaw urine samples on ice.
- Use a commercial glucose oxidase or hexokinase-based colorimetric assay kit.
- Prepare a standard curve using the glucose standards provided in the kit.
- Dilute urine samples as necessary (diabetic rat urine has very high glucose concentrations) to fall within the linear range of the standard curve.
- Perform the assay according to the manufacturer's instructions and measure the absorbance using a plate reader.[13]

Step 6: Data Analysis

- Calculate the glucose concentration (mg/dL or mg/mL) in each urine sample using the standard curve.
- Calculate the total urinary glucose excreted (UGE) over 24 hours using the following formula:
 - UGE (mg/24h) = Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h)
- Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare UGE between vehicle and T-1095 treated groups.

Data Presentation



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Quantitative data should be summarized to clearly demonstrate the dose-dependent effect of **T-1095** on key parameters.

Table 1: Effect of **T-1095** on 24-Hour Urinary Glucose Excretion in STZ-Diabetic Rats



Treatmen t Group	Dose (mg/kg, p.o.)	n	Urine Volume (mL/24h)	Urine Glucose (mg/mL)	Total UGE (mg/24h)	% Increase in UGE vs. Vehicle
Vehicle	-	8	125.5 ± 10.2	45.3 ± 5.1	5689 ± 750	-
T-1095	10	8	130.1 ± 9.8	98.7 ± 8.4	12840 ± 1105	125.7%
T-1095	30	8	132.4 ± 11.1	155.2 ± 12.6	20548 ± 1650	261.2%

*Data are

presented

as Mean ±

SEM.

Statistical

significanc

e vs.

Vehicle:

**p<0.01,

**p<0.001.



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Note: The data

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Table 2: Effect of Chronic T-1095 Administration on Glycemic Control



Treatment Group	Dose (% in diet)	n	Initial Blood Glucose (mg/dL)	Final Blood Glucose (mg/dL)	Final HbA1c (%)
Normal Control	-	8	95 ± 5	98 ± 6	4.1 ± 0.2
Diabetic Vehicle	-	8	480 ± 25	510 ± 30	11.5 ± 0.8
T-1095	0.03%	8	475 ± 22	255 ± 28	7.8 ± 0.5
T-1095	0.1%	8	482 ± 28	180 ± 20	6.2 ± 0.4

*Chronic

treatment

administered

for 4 weeks.

[6] Data are

presented as

Mean ± SEM.

Statistical

significance

vs. Diabetic

Vehicle:

**p<0.001.

Note: The

data

presented are

representativ

e examples

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and are for

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only.



Troubleshooting and Considerations

- Animal Stress: Acclimation to metabolic cages is critical to minimize stress-induced variations in urine output and glucose levels.
- Urine Collection: Ensure the metabolic cage funnels are clean and positioned correctly to prevent contamination and ensure accurate volume measurement.
- Sample Dilution: Diabetic urine is highly concentrated with glucose. Perform serial dilutions to ensure the sample concentration falls within the assay's linear range.
- Compound Solubility: **T-1095** has low aqueous solubility. Ensure it is properly suspended in the vehicle before each administration. Sonication may be required.[3]
- Mechanism of Action: Remember that T-1095 is a prodrug. Its effect depends on its
 conversion to the active metabolite, T-1095A.[1] This should be considered when designing
 pharmacokinetic/pharmacodynamic (PK/PD) studies.

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